L-Ethylphenidate

Beschreibung

L-Ethylphenidate (l-EPH) is a transesterification metabolite formed when ethanol interacts with racemic methylphenidate (dl-MPH), a psychostimulant used to treat ADHD. Unlike its pharmacologically active d-isomer counterpart (d-MPH), l-EPH is primarily inactive at therapeutic doses . Its formation is mediated by carboxylesterase 1 (CES1), which enantioselectively transesterifies the inactive l-MPH isomer in the presence of ethanol . Plasma concentrations of l-EPH frequently exceed 1 ng/ml in humans under co-administration of dl-MPH and ethanol, though its pharmacological contribution remains minimal .

Eigenschaften

CAS-Nummer |

852020-43-0 |

|---|---|

Molekularformel |

C15H21NO2 |

Molekulargewicht |

247.33 g/mol |

IUPAC-Name |

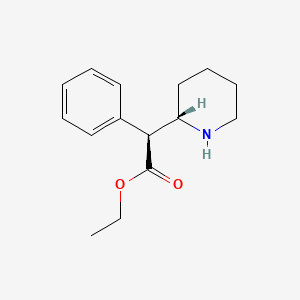

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m0/s1 |

InChI-Schlüssel |

AIVSIRYZIBXTMM-KBPBESRZSA-N |

Isomerische SMILES |

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

L-Ethylphenidate can be synthesized through the transesterification of methylphenidate with ethanol. This process involves the hydrolysis of methylphenidate hydrochloride to ritalinic acid, which is then esterified with ethanolic hydrochloric acid to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

L-Ethylphenidate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

L-Ethylphenidate has several scientific research applications, including:

Wirkmechanismus

L-Ethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is primarily mediated through its binding to the dopamine and norepinephrine transporters, blocking their function and prolonging the action of these neurotransmitters . The increased levels of norepinephrine and dopamine enhance cognitive function, attention, and alertness, making it effective in treating conditions like ADHD .

Vergleich Mit ähnlichen Verbindungen

D-Ethylphenidate (d-EPH)

- Pharmacological Activity : Unlike l-EPH, d-EPH exhibits stimulant properties but is detected only in trace amounts (pg/ml range) in plasma, rarely exceeding 10% of l-EPH concentrations .

- Metabolic Formation: Both ethylphenidate isomers arise from ethanol-MPH interactions, but d-EPH formation is negligible due to CES1’s preference for l-MPH as a substrate .

- Clinical Relevance : The low abundance of d-EPH limits its role in therapeutic or adverse effects, though its presence underscores the enantioselectivity of CES1 .

Racemic Methylphenidate (dl-MPH)

- Metabolic Interaction: Ethanol co-administration elevates plasma d-MPH concentrations by 25–40% due to competitive inhibition of CES1 by l-MPH, which is diverted to form l-EPH .

- Subjective Effects: Ethanol potentiates dl-MPH’s stimulant effects, particularly in women, who report stronger subjective responses despite lower d-MPH bioavailability .

Dexmethylphenidate (d-MPH)

- Metabolic Stability: Pure d-MPH lacks l-MPH, eliminating competitive CES1 inhibition.

- Delayed Subjective Effects: Ethanol-induced potentiation of d-MPH’s subjective effects (e.g., euphoria) occurs later than with dl-MPH, suggesting distinct pharmacokinetic pathways .

- Gender Differences: Men exhibit faster d-MPH absorption (Tmax 1.1 hours earlier) and higher partial AUC0.5–2h values compared to women when d-MPH is combined with ethanol .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Parameters of L-Ethylphenidate and Comparators

Notes:

- Gender Differences : Women exhibit lower d-MPH bioavailability but report stronger subjective effects, suggesting pharmacodynamic sex dimorphisms .

Analytical and Clinical Implications

- Detection Methods : Chiral LC-MS/MS and SFC-MS/MS are critical for distinguishing ethylphenidate isomers and MPH metabolites in biological matrices .

- Stability : l-EPH and d-EPH degrade over time, necessitating prompt analysis for forensic or clinical purposes .

- Therapeutic Monitoring : CES1 polymorphisms (e.g., poor metabolizers) may require individualized dosing to avoid toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.